2-bromo-N,N-diethylbenzenesulfonamide
Description
Pervasiveness and Synthetic Utility of Benzenesulfonamide (B165840) Scaffolds
The benzenesulfonamide framework is a cornerstone in the development of therapeutically important agents. nih.govacs.orgresearchgate.netnih.gov This structural motif is present in a wide array of compounds exhibiting diverse biological activities, including anticancer and antimicrobial properties. researchgate.netnih.gov The prevalence of this scaffold in medicinal chemistry underscores the importance of developing synthetic methodologies that allow for its precise modification and functionalization. The ability to introduce various substituents onto the benzene (B151609) ring is crucial for fine-tuning the pharmacological profiles of these molecules.
Scope and Significance of Investigations on 2-bromo-N,N-diethylbenzenesulfonamide
The strategic placement of a bromine atom on the benzenesulfonamide scaffold, as seen in this compound, opens up a plethora of possibilities for synthetic transformations. This compound serves as a valuable precursor in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Research into its reactivity provides insights into reaction mechanisms and allows for the synthesis of novel, highly substituted benzenesulfonamide derivatives that would be otherwise difficult to access.
Recent research has highlighted the utility of this compound as a substrate in palladium-catalyzed direct arylation reactions. psu.edu These reactions allow for the coupling of the brominated scaffold with various heterocycles, leading to the formation of complex molecules with potential applications in materials science and medicinal chemistry. The efficiency and selectivity of these reactions are a testament to the unique electronic and steric properties conferred by the bromo and diethylsulfamoyl substituents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 65000-12-6 |
| Molecular Formula | C₁₀H₁₄BrNO₂S |
| Molecular Weight | 292.19 g/mol |
| Melting Point | 74-76 °C rsc.org |
Table 2: Spectroscopic Data for this compound
| Type of Spectrum | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55-7.69 (m, 3H), 7.40 (d, J= 8.4 Hz, 1H), 3.16 (q, J= 7.2 Hz, 4H), 1.06 (t, J= 7.2 Hz, 6H) rsc.org |
Detailed Research Findings: Reactivity in Palladium-Catalyzed Direct Arylation
Investigations into the reactivity of this compound have demonstrated its efficacy as a coupling partner in palladium-catalyzed direct arylation reactions with various five-membered heteroaromatic compounds. These studies reveal that the compound can be effectively transformed into more complex molecular structures, showcasing its role as a versatile synthetic intermediate.
In these reactions, this compound is reacted with a heteroaromatic partner in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This methodology allows for the formation of a new carbon-carbon bond between the benzene ring of the sulfonamide and the heteroaromatic ring.
Table 3: Examples of Direct Arylation Reactions of this compound
| Heteroaromatic Reactant | Product | Yield (%) |
| 2-i-butylthiazole | N,N-Diethyl-2-(2-isobutylthiazol-5-yl)-benzenesulfonamide | 95 psu.edu |
| 2-n-butylthiophene | N,N-Diethyl-2-(5-butylthiophen-2-yl)-benzenesulfonamide | 92 psu.edu |
| 1-(furan-2-yl)butan-1-one | 2-(5-Butyrylfuran-2-yl)-N,N-diethylbenzenesulfonamide | 82 psu.edu |
| 1-methylpyrrole-2-carbaldehyde | N,N-Diethyl-2-(5-formyl-1-methylpyrrol-2-yl)-benzenesulfonamide | 41 psu.edu |
The high yields obtained for several of these transformations underscore the synthetic utility of this compound as a building block for the construction of diverse molecular architectures. The resulting products, featuring a benzenesulfonamide moiety directly linked to a heterocyclic system, are of interest for further investigation in various fields of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-12(4-2)15(13,14)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVJAILVGFQCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650050 | |
| Record name | 2-Bromo-N,N-diethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65000-12-6 | |
| Record name | Benzenesulfonamide, 2-bromo-N,N-diethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65000-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N,N-diethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 2 Bromo N,n Diethylbenzenesulfonamide and Its Analogues
Established Synthetic Pathways to Halogenated Benzenesulfonamides
Traditional synthetic routes to compounds like 2-bromo-N,N-diethylbenzenesulfonamide typically involve a two-step sequence: initial formation of the sulfonamide followed by regioselective halogenation of the aromatic ring.
The most common and direct method for constructing the N,N-diethylbenzenesulfonamide scaffold is the reaction between benzenesulfonyl chloride and diethylamine (B46881). wikipedia.orgacs.org In this nucleophilic substitution reaction, the nitrogen atom of diethylamine attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This process is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
The general reaction is as follows:
C₆H₅SO₂Cl + 2 (CH₃CH₂)₂NH → C₆H₅SO₂N(CH₂CH₃)₂ + (CH₃CH₂)₂NH₂⁺Cl⁻
This method is widely applicable for preparing a variety of sulfonamides from corresponding sulfonyl chlorides and primary or secondary amines. acs.org The starting benzenesulfonyl chloride is itself commonly prepared via the chlorosulfonation of benzene (B151609). wikipedia.orgorgsyn.org
Once N,N-diethylbenzenesulfonamide is formed, the next step is the introduction of a bromine atom onto the benzene ring. This is achieved through an electrophilic aromatic substitution reaction. The sulfonamide group (-SO₂NR₂) is a deactivating, ortho-, para- directing group. This means it slows down the rate of electrophilic substitution compared to benzene but directs incoming electrophiles to the positions ortho and para to itself.
Achieving regioselectivity, particularly for the ortho-isomer (this compound), requires careful selection of the brominating agent and reaction conditions. While many methods favor the sterically less hindered para-position, various reagents have been developed for efficient and selective bromination of aromatic compounds. organic-chemistry.org N-Bromosuccinimide (NBS) is a common and versatile reagent for aromatic bromination. nih.gov Other specialized N-bromo reagents, such as N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA), have been shown to provide excellent yields for regioselective bromination under mild conditions, often with high para-selectivity for activated rings. organic-chemistry.org
The table below summarizes various reagents used for the regioselective bromination of aromatic compounds.
| Reagent | Key Features | Typical Selectivity |
| N-Bromosuccinimide (NBS) | Widely used, mild, often requires a catalyst or specific solvent system. nih.gov | Varies with substrate and conditions. |
| N,N'-Dibromo-N,N'-1,2-ethylene bis(4-methyl benzene sulfonamide) | Produces only the p-bromo isomer for benzene rings with mono-activated substituents. asianpubs.orgresearchgate.net | High para-selectivity. |
| N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | Efficient, catalyst-free, byproduct is recoverable and reusable. organic-chemistry.org | High para-selectivity. |
| Poly-N-bromosulfonamide-melamine (PBBSM) | A heterogeneous reagent used for ipso-bromination of arylboronic acids. iaea.org | Specific to boronic acids. |
Cutting-Edge and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of green and sustainable methods that minimize waste and avoid harsh reagents. nih.gov Electrochemical synthesis has emerged as a powerful tool in this regard, using electrons as a traceless reagent to drive chemical transformations. core.ac.ukacs.orgnoelresearchgroup.com
Electrochemistry offers a sustainable and controllable platform for reactions involving sulfonamides. core.ac.ukacs.org By applying an electrical potential, specific bonds can be formed or cleaved with high selectivity, often under mild conditions and without the need for chemical oxidants or reductants. acs.orgnih.gov This approach is applicable to both the synthesis of the sulfonamide framework and the modification of existing sulfonamide derivatives.
Paired electrochemical synthesis is a highly efficient process where valuable chemical transformations occur simultaneously at both the anode and the cathode of an electrochemical cell. researchgate.net This strategy enhances energy efficiency and atom economy. A green and tunable paired electrochemical process has been developed for the synthesis of novel benzenesulfonamide (B165840) derivatives. researchgate.netdntb.gov.ua
In this method, the synthesis is achieved through the controlled potential electrolysis of dinitrobenzene in the presence of arylsulfinic acids. researchgate.net The "tunable" characteristic of this method is a key advantage; by simply adjusting the applied potential, different products can be selectively synthesized. researchgate.netdntb.gov.ua This demonstrates the potential of electrochemistry as a powerful and precise tool for the synthesis of complex organic compounds. researchgate.netresearcher.life
The table below illustrates the tunable nature of this electrochemical synthesis.
| Applied Potential (vs. Ag/AgCl) | Anodic Reaction | Cathodic Reaction | Final Product Class |
| -0.4 V | Oxidation of arylsulfinic acid | Partial reduction of dinitrobenzene | N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives. researchgate.net |
| -1.1 V | Oxidation of arylsulfinic acid and subsequent reactions | Full reduction of dinitrobenzene and subsequent reactions | N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives. researchgate.net |
Beyond synthesis, electrochemistry provides a mild and efficient method for the cleavage of N-alkyl and N-aryl bonds in sulfonamides. core.ac.ukacs.org This is particularly relevant as N-dealkylation is a key metabolic pathway for many sulfonamide-containing drugs, a transformation typically catalyzed by cytochrome P450 enzymes. nih.gov Electrically driven oxidative C-N bond cleavage can mimic this biological process, providing a green alternative to conventional chemical deprotection strategies. core.ac.uknih.gov
Research has demonstrated that unexpected N(sp²)–C(sp²) and N(sp²)–C(sp³) bond cleavage reactions can be achieved using electrons as the sole oxidant. core.ac.ukresearchgate.netfigshare.com The process is believed to proceed through an N-sulfonyliminium ion intermediate. core.ac.uk This electrochemical approach has been successfully applied to various N,N-dialkylbenzenesulfonamides under both batch and flow conditions. core.ac.uknih.gov
The following table summarizes results from the electrochemical dealkylation of a model compound, N,N-diethylbenzenesulfonamide, highlighting the efficiency of this green methodology. nih.gov
| Entry | Starting Material | Conditions | Product(s) | Conversion (%) |
| 1 | N,N-diethylbenzenesulfonamide | Batch, 4.5 F/mol, MeOH, LiClO₄ | N-ethylbenzenesulfonamide, N,N-diethyl-N-methoxyethyl-benzenesulfonamide | >99 |
| 2 | N,N-diethylbenzenesulfonamide | Batch, 4.5 F/mol, MeOH/H₂O (99:1), LiClO₄ | N-ethylbenzenesulfonamide, N,N-diethyl-N-methoxyethyl-benzenesulfonamide | >99 |
| 3 | N-ethylbenzenesulfonamide | Batch, 4.0 F/mol, MeOH, LiClO₄ | Benzenesulfonamide | 65 |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly using palladium and copper, has revolutionized the construction of complex organic molecules. These methods offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of functionalized benzenesulfonamides from precursors like this compound.
Palladium-catalyzed direct C-H arylation has emerged as a highly effective and atom-economical method for synthesizing biaryl and heteroaryl sulfonamides. This approach avoids the need for pre-functionalized organometallic reagents by directly coupling an aryl or heteroaryl C-H bond with an aryl halide, such as this compound.
Research has demonstrated that palladium acetate (B1210297) can effectively catalyze the direct heteroarylation of bromobenzenes bearing sulfonyl substituents with various heteroaromatics. The position and nature of the sulfonyl group significantly influence reaction rates and yields. For instance, the presence of an SO₂NEt₂ group at the C2 position of bromobenzene, as in this compound, is tolerated in these coupling reactions. rsc.org The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the coupling partner, and concluding with reductive elimination to yield the product and regenerate the catalyst. researchgate.net
The reaction conditions are critical for achieving high yields. Optimized protocols often employ a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), a base (e.g., K₂CO₃), and an additive like pivalic acid, which can accelerate the reaction by facilitating the concerted metalation-deprotonation (CMD) pathway. rsc.org These conditions have been successfully applied to a wide range of heterocycles, including thiophenes, thiazoles, and indoles. rsc.orgtandfonline.com
The direct arylation of simple arenes with aryl bromides, in the absence of directing groups, has also been achieved through synergistic palladium and silver catalysis, where a phosphine-ligated silver complex is proposed to cleave the aryl C-H bond in the rate-determining step. nih.gov
Table 1: Representative Conditions for Palladium-Catalyzed Direct Heteroarylation
| Aryl Halide | Heteroarene | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromobenzenesulfonamide (B1273658) derivative | Thiophene (B33073) | Pd(OAc)₂ (0.1-0.5 mol%) / PCy₃·HBF₄ | K₂CO₃ / PivOH | DMA | Good to Excellent | rsc.orgrsc.org |
| 2-Bromobenzenesulfonamide derivative | Furan | Pd(OAc)₂ (0.1-0.5 mol%) / PCy₃·HBF₄ | K₂CO₃ / PivOH | DMA | Good to Excellent | rsc.orgrsc.org |
| 2-Bromobenzenesulfonamide derivative | Thiazole | Pd(OAc)₂ (0.1-0.5 mol%) / P(t-Bu)₃ | LiO-t-Bu | DMF | High | tandfonline.comresearchgate.net |
| 4-Bromobenzenesulfonamide derivative | Benzothiophene | Pd(OAc)₂ (0.1-0.5 mol%) / PCy₃·HBF₄ | K₂CO₃ / PivOH | DMA | Good | rsc.orgrsc.org |
Copper-catalyzed reactions provide a complementary and often more economical alternative to palladium for synthesizing sulfonamides. The Chan-Lam cross-coupling reaction, for instance, allows for the formation of N-arylsulfonamides under mild conditions. A notable advancement is the copper-catalyzed coupling of sulfonyl azides with boronic acids. This method proceeds efficiently at room temperature using a simple copper(I) salt like CuCl (10 mol%) in methanol (B129727), without the need for additional bases or ligands. nih.govnih.gov The reaction is tolerant of various functional groups on both the sulfonyl azide (B81097) and the arylboronic acid, offering a broad scope for producing diverse sulfonamide analogues. nih.govdomainex.co.uk
More recently, dual catalytic systems combining copper with visible light photoredox catalysis have enabled novel pathways for S(O)₂–N bond formation. One such strategy involves the coupling of arylsulfinic acids (S(O)₂–H compounds) with aryl azides. tandfonline.comacs.org In this process, visible light induces the photocatalyst (e.g., Ir(ppy)₃) to an excited state, which then participates in two key steps: a single electron transfer (SET) with the sulfinic acid to generate a sulfonyl radical, and an energy transfer to the aryl azide to form a triplet nitrene intermediate. tandfonline.com A copper(I) catalyst, such as CuCN, captures the nitrene to form a Cu(III)-nitrene complex, which then couples with the sulfonyl radical. Subsequent reductive elimination yields the desired sulfonamide product and regenerates the Cu(I) catalyst. tandfonline.comacs.org This dual catalytic approach operates under mild, redox-neutral conditions, representing a green and efficient method for constructing sulfonamide derivatives. tandfonline.com
Table 2: Comparison of Copper-Based Sulfonamide Synthesis Methods
| Method | Substrates | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Chan-Lam Coupling | Sulfonyl Azides + Boronic Acids | CuCl (10 mol%) | Room temperature, no base/ligand needed, open flask | nih.govnih.gov |
| Dual Photoredox/Copper Catalysis | Aryl Azides + Arylsulfinic Acids | Ir(ppy)₃ (photocatalyst) + CuCN (co-catalyst) | Visible light, room temperature, redox-neutral, mild conditions | tandfonline.comacs.org |
Radical-Mediated Reactions in Sulfonamide Synthesis
Radical-mediated reactions, particularly those initiated by visible-light photoredox catalysis, have gained significant traction for the synthesis of sulfonamides due to their mild conditions and high functional group tolerance. These methods often involve the generation of a sulfonyl radical intermediate, which can then be coupled with a suitable nitrogen source.
A powerful three-component strategy involves the coupling of an aryl radical precursor, a sulfur dioxide source (like DABSO or K₂S₂O₅), and an amine. rsc.orgacs.org The process is initiated by a photocatalyst that, upon irradiation with visible light, generates an aryl radical from precursors such as aryl triflates, diazonium salts, or dibenzothiophenium salts. rsc.orgnih.gov This aryl radical is then trapped by the SO₂ surrogate to form an aryl sulfonyl radical. rsc.org This key intermediate can then be coupled with an amine to forge the S-N bond and deliver the final sulfonamide product. Synergistic photoredox and copper catalysis has been shown to be effective for this final coupling step, where a Cu(II) amido complex captures the sulfonyl radical. acs.org
This radical-based approach is particularly valuable for its broad substrate scope, accommodating a wide range of amines, including aliphatic, aromatic, and even historically challenging electron-deficient amines. rsc.orgacs.org The reactions typically proceed at room temperature under metal-free or transition-metal-free conditions, aligning with the principles of sustainable chemistry. rsc.orgnih.gov Furthermore, this strategy allows for the late-stage functionalization of complex molecules, demonstrating its utility in drug discovery and development. nih.gov For instance, sulfonamides themselves can be activated and converted into sulfonyl radical intermediates, which can then be used in Giese-type additions to various alkene fragments, showcasing the synthetic versatility of the sulfonamide group itself. nih.gov
Advanced Optimization of Synthetic Protocols
The optimization of synthetic routes is crucial for transitioning a laboratory-scale procedure to a practical and scalable process. For the synthesis of this compound and its analogues, this involves fine-tuning reaction conditions to maximize yield and selectivity, as well as incorporating principles of green chemistry to enhance sustainability.
Reaction Condition Optimization for Enhanced Yield and Selectivity
In transition metal-catalyzed reactions, particularly palladium-catalyzed C-H functionalization, several parameters can be systematically varied to optimize the outcome. The choice of ligand is paramount, as it directly influences the reactivity and stability of the palladium catalyst. Sterically demanding and electron-rich phosphine ligands, such as XPhos and SPhos, are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle, which can be crucial for challenging substrates. organic-chemistry.orgnih.gov
The selection of the base is another critical factor. In Negishi-type arylations of sulfonamides, mixed-metal bases like tmp·ZnCl·LiCl (where tmp = 2,2,6,6-tetramethylpiperidine) have been shown to enable selective in situ metalation, preventing side reactions like overarylation. organic-chemistry.org For direct arylation reactions, inorganic bases such as K₂CO₃ or Cs₂CO₃ are commonly employed, often in conjunction with additives like pivalic acid that can act as a proton shuttle. rsc.org
Solvent and temperature also play significant roles. Polar aprotic solvents like DMA, DMF, or 1,4-dioxane (B91453) are frequently used to ensure the solubility of reactants and catalysts. rsc.orgnih.gov Temperature can be adjusted to control reaction rates and selectivity; for example, simple aryl bromides might react efficiently at 60-75°C, whereas more challenging heteroaryl bromides may require higher temperatures, sometimes facilitated by microwave irradiation, to achieve good conversion. organic-chemistry.orgnih.gov A systematic screening of these variables—catalyst, ligand, base, solvent, and temperature—is essential for developing a robust and high-yielding protocol for the synthesis of specific this compound analogues.
Integration of Green Chemistry Principles in Sulfonamide Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In sulfonamide synthesis, this can be achieved through several strategies, including the use of environmentally benign solvents, development of catalyst-free reactions, and the use of recyclable catalysts.
Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Several methods for sulfonamide synthesis have been developed using water as the reaction medium, often in the presence of a simple base like Na₂CO₃ to scavenge the HCl byproduct from the reaction of sulfonyl chlorides and amines. sci-hub.seresearchgate.net Polyethylene glycol (PEG-400) has also been utilized as a recyclable and biodegradable solvent for sulfonamide synthesis. sci-hub.se
Atom economy is another key principle, favoring reactions where most of the atoms from the reactants are incorporated into the final product. Direct C-H functionalization reactions are inherently more atom-economical than traditional cross-couplings that require pre-functionalized organometallic reagents. sci-hub.se Similarly, catalyst-free methods, which can be performed under neat conditions (solvent-free) or in water, further enhance the green credentials of a synthesis by eliminating the need for metal catalysts and organic solvents. sci-hub.seresearchgate.net
The development of magnetically recoverable catalysts represents a significant advancement in sustainable synthesis. For example, copper(II) or palladium(0) complexes immobilized on functionalized Fe₃O₄ nanoparticles have been used for the synthesis of sulfonamides. researchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss in activity, thereby reducing waste and cost. researchgate.net
Mechanistic Investigations and Transformational Chemistry of 2 Bromo N,n Diethylbenzenesulfonamide
Reactivity Profiles of the Aryl Bromine Moiety
The bromine atom attached to the benzene (B151609) ring is a versatile functional handle, primarily engaging in reactions that substitute the halogen to form new carbon-carbon or carbon-heteroatom bonds. Its reactivity is significantly influenced by the electronic effects of the ortho-sulfonamide group.
Nucleophilic Substitution Reactions
Aryl halides, such as 2-bromo-N,N-diethylbenzenesulfonamide, are generally resistant to classical bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1) reactions due to the high energy required to break the C(sp²)-Br bond and the instability of the resulting phenyl cation. wikipedia.org Instead, substitution at the aryl ring typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
The SNAr pathway requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). The N,N-diethylbenzenesulfonamide group is a moderately strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic attack. The reaction mechanism involves a two-step process:
Addition of a Nucleophile: A strong nucleophile (Nu⁻) attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the ortho and para positions, and the electron-withdrawing sulfonamide group helps to stabilize this charge.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, resulting in the substituted product.
For this compound, this reaction would typically require a potent nucleophile, such as an alkoxide or an amide, and potentially elevated temperatures to proceed efficiently.
Role in Cross-Coupling Transformations
The aryl bromine atom in this compound serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C and C-N bonds. wikipedia.orgwikipedia.org The general order of reactivity for aryl halides in these transformations is I > Br > OTf >> Cl. libretexts.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org
Heck-Mizoroki Reaction: This transformation involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction proceeds via a similar Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, alkene insertion, and β-hydride elimination. wikipedia.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a dual catalytic system of palladium and copper(I). wikipedia.orglibretexts.org The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. libretexts.org
Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base to facilitate the formation of the arylpalladium amido complex and subsequent reductive elimination. libretexts.org
The versatility of the aryl bromine moiety in these transformations is summarized in the table below.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) complex, Base (e.g., K₂CO₃) | Biaryl or Alkyl/Alkenyl-arene |
| Heck-Mizoroki | Alkene | Pd(0) complex, Base (e.g., Et₃N) | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Amine Base | Arylalkyne |
| Buchwald-Hartwig | R¹R²NH | Pd(0) complex, Phosphine Ligand, Base | Arylamine |
Chemical Transformations of the N,N-Diethylsulfonamide Group
The N,N-diethylsulfonamide functional group also possesses a rich and varied reactivity, allowing for transformations that modify or remove the sulfonyl and N-ethyl groups.
Oxidation and Reduction Pathways
Oxidation: The N,N-diethylsulfonamide group can undergo anodic electrochemical oxidation, a process known as the Shono oxidation. organic-chemistry.org This reaction selectively functionalizes the carbon atom alpha to the nitrogen. In the presence of methanol (B129727), which acts as a nucleophile, the primary product is an α-methoxylated intermediate. wikipedia.orgorganic-chemistry.org This intermediate is a key precursor for N-dealkylation reactions. The mechanism involves the oxidation of the nitrogen atom to form a radical cation, followed by deprotonation and further oxidation to an N-sulfonyliminium ion, which is then trapped by the nucleophile. wikipedia.org
Reduction: Under reductive electrochemical conditions, the sulfonamide group can be cleaved from the aromatic ring in a process called desulfonylation. This serves as a mild deprotection strategy for the corresponding amine. wikipedia.orgorganic-chemistry.org
Hydrolytic Cleavage Reactions
The sulfur-nitrogen (S-N) bond of the sulfonamide group is generally stable but can be cleaved under specific catalytic conditions. Studies have shown that cerium oxide nanostructures (nanoceria) can effectively catalyze the hydrolytic cleavage of sulfonamides in aqueous solutions under ambient conditions, without requiring light or pH adjustments. libretexts.org The proposed mechanism involves the cleavage of the S-N bond, and potentially the C-N bonds, leading to degradation products such as the corresponding sulfanilic acid and aniline (B41778) derivatives. libretexts.org This catalytic hydrolysis demonstrates a unique surface reactivity of ceria towards molecules containing the sulfonyl functional group. libretexts.org
Exploration of N-Dealkylation Mechanisms
N-dealkylation, the removal of one or both ethyl groups from the nitrogen atom, is a significant transformation of the N,N-diethylsulfonamide moiety. wikipedia.orgresearchgate.net This process is often a consequence of the oxidative pathways mentioned previously.
The predominant mechanism for N-dealkylation begins with the oxidation of the α-carbon of an ethyl group. wikipedia.orgwikipedia.org In electrochemical systems, this proceeds via the Shono oxidation to form an N,O-acetal intermediate (α-methoxy derivative). wikipedia.orgorganic-chemistry.org This intermediate is often unstable and can undergo hydrolysis to yield a carbinolamine, which spontaneously decomposes into the mono-deethylated sulfonamide and acetaldehyde. wikipedia.orgwikipedia.org
A detailed electrochemical study on N,N-diethylbenzenesulfonamide demonstrated that the reaction can be controlled to selectively produce the monodeethylated or the fully deethylated product by adjusting the reaction conditions, such as the water content in the solvent. wikipedia.org
The table below summarizes the results of an electrochemical dealkylation experiment, highlighting the influence of water on product distribution. wikipedia.org
| Solvent Composition (MeOH) | Major Product | Minor Product(s) |
| 100% MeOH | N-(1-methoxyethyl)-N-ethylbenzenesulfonamide | Mono-deethylated product |
| 99% MeOH, 1% H₂O | Mono-deethylated product | N-(1-methoxyethyl)-N-ethylbenzenesulfonamide |
| 95% MeOH, 5% H₂O | Mono-deethylated product | Di-deethylated product |
This process can be repeated on the remaining N-ethyl group to yield the primary sulfonamide, benzenesulfonamide (B165840). wikipedia.org The N-sulfonyliminium cation is a key reactive intermediate in this transformation. wikipedia.org
Chemoselectivity and Regioselectivity in Reaction Design
The synthetic utility of this compound is significantly influenced by the chemoselective and regioselective control achievable in its transformations. The interplay between the sterically demanding N,N-diethylsulfonamide group and the reactive bromo substituent at the ortho position dictates the outcomes of various coupling reactions. Research into the palladium-catalyzed direct arylation of heteroaromatics provides a clear illustration of these principles, showcasing how the inherent properties of this compound can be harnessed for predictable and efficient C-C bond formation.
In palladium-catalyzed direct arylation reactions, this compound has demonstrated considerable efficacy as a coupling partner with a range of electron-rich five-membered heterocycles. The N,N-diethylsulfonamide moiety appears to be well-tolerated in these transformations, allowing for selective activation of the C-Br bond without interfering with the catalytic cycle. This highlights a key aspect of chemoselectivity: the reaction proceeds at the intended site (the C-Br bond) while leaving other potentially reactive functional groups, such as the sulfonamide itself, intact.
Detailed studies have shown that the reaction of this compound with various heterocycles, such as 2-n-butylthiophene and 1-(furan-2-yl)butan-1-one, proceeds in high yields. psu.edu For instance, the coupling with 2-n-butylthiophene resulted in a 92% yield of the desired product, N,N-diethyl-2-(5-butylthiophen-2-yl)-benzenesulfonamide. psu.edu Similarly, the reaction with 1-(furan-2-yl)butan-1-one afforded the corresponding coupled product in an 82% yield. psu.edu These examples underscore the reliability of this substrate in forming biaryl linkages.
The chemoselectivity of this process is further exemplified in reactions involving substrates that contain additional halogen substituents. When 2-chlorothiophene (B1346680) was used as the coupling partner, the reaction selectively occurred at the C-H bond of the thiophene (B33073) ring, without any cleavage of the C-Cl bond. psu.edu This selective reactivity is crucial for synthetic design, as it allows for the retention of handles for subsequent transformations.
The regioselectivity of these direct arylation reactions is also a critical consideration. The substitution pattern of the resulting products is dictated by the inherent reactivity of the heterocyclic partner. In the case of the aforementioned reactions with 2-substituted thiophenes and furans, the coupling predictably occurs at the C5 position of the heterocyclic ring, which is the most electronically favored site for electrophilic aromatic substitution-type C-H activation pathways.
The nature of the sulfonamide group itself plays a vital role in modulating reactivity. Comparative studies have revealed that the tertiary sulfonamide, this compound, is significantly more reactive than its secondary or primary analogues under similar conditions. psu.edu For example, 2-bromo-N-ethyl-benzenesulfonamide (a secondary sulfonamide) provided a much lower yield (30%) of the coupled product, while the corresponding primary sulfonamide was found to be completely unreactive. psu.edu This difference in reactivity suggests that the N-alkyl groups on the sulfonamide are crucial for achieving high efficiency in the palladium-catalyzed coupling, possibly by influencing the electronic properties or steric environment of the molecule in a way that facilitates the catalytic cycle. In some cases involving secondary sulfonamides, intramolecular reactions can compete with the desired intermolecular coupling. psu.edu
The following table summarizes the results of palladium-catalyzed direct arylation reactions between this compound and various heteroaromatic compounds, illustrating the scope and efficiency of these transformations.
| Heterocyclic Partner | Product | Yield (%) |
| 2-n-Butylthiophene | N,N-Diethyl-2-(5-butylthiophen-2-yl)-benzenesulfonamide | 92 |
| 1-(Furan-2-yl)butan-1-one | 2-(5-Butyrylfuran-2-yl)-N,N-diethylbenzenesulfonamide | 82 |
| 1-Methylpyrrole-2-carbaldehyde | N,N-Diethyl-2-(5-formyl-1-methylpyrrol-2-yl)-benzenesulfonamide | 41 |
| 2-Chlorothiophene | 2-(5-Chlorothiophen-2-yl)-N,N-diethylbenzenesulfonamide | 84 |
Derivatization Strategies and Molecular Design Based on 2 Bromo N,n Diethylbenzenesulfonamide Scaffold
Structural Diversification through N-Alkyl Substituent Variations
The N,N-diethylamino group of 2-bromo-N,N-diethylbenzenesulfonamide offers a key site for structural modification. Varying the N-alkyl substituents can significantly influence the physicochemical properties of the molecule, such as lipophilicity, steric bulk, and hydrogen bonding capacity, which in turn can modulate biological activity.
A common strategy for achieving this diversification is through the dealkylation of the tertiary sulfonamide followed by re-alkylation with different alkyl halides. Alternatively, a more direct approach involves the initial synthesis of the 2-bromobenzenesulfonyl chloride followed by its reaction with a diverse range of primary or secondary amines. This allows for the introduction of a wide array of N-alkyl and N-cycloalkyl groups.
The nature of the N-alkyl substituents can be systematically varied to probe the structural requirements for a desired biological effect. For instance, the length of the alkyl chains can be extended or shortened, branching can be introduced, or cyclic moieties can be incorporated. The table below illustrates potential variations of the N-alkyl substituents on the 2-bromobenzenesulfonamide (B1273658) scaffold.
| Substituent (R1, R2) | Resulting Compound Name | Potential Impact |
| Methyl, Methyl | 2-bromo-N,N-dimethylbenzenesulfonamide | Decreased lipophilicity |
| Propyl, Propyl | 2-bromo-N,N-dipropylbenzenesulfonamide | Increased lipophilicity |
| Isopropyl, Isopropyl | 2-bromo-N,N-diisopropylbenzenesulfonamide | Increased steric bulk |
| Cyclohexyl | 2-bromo-N-cyclohexylbenzenesulfonamide | Introduction of a rigid, cyclic moiety |
| Benzyl | 2-bromo-N-benzylbenzenesulfonamide | Introduction of an aromatic group |
Functionalization of the Aromatic Ring System
The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 2-position, leading to significant diversification of the core structure.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the 2-position of the benzenesulfonamide (B165840) and a variety of aryl or vinyl boronic acids or esters. This allows for the synthesis of biaryl and styrenyl derivatives, which can explore additional binding pockets in a biological target.
Buchwald-Hartwig Amination: This palladium- or copper-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines at the 2-position. This is a powerful method for introducing new hydrogen bond donors and acceptors and for modulating the polarity of the molecule.
Sonogashira Coupling: This palladium- and copper-catalyzed reaction introduces an alkyne moiety at the 2-position through coupling with a terminal alkyne. The resulting alkynyl derivatives can serve as intermediates for further functionalization or can interact with specific residues in a target protein.
Heck Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between the 2-position and an alkene, leading to the formation of styrenyl derivatives.
The following table summarizes some of the potential functionalizations of the aromatic ring of this compound.
| Reaction Type | Coupling Partner | Resulting Functional Group |
| Suzuki-Miyaura | Arylboronic acid | Aryl |
| Buchwald-Hartwig | Primary/Secondary Amine | Amino |
| Sonogashira | Terminal Alkyne | Alkynyl |
| Heck | Alkene | Alkenyl |
| Stille | Organostannane | Aryl, Vinyl, Alkyl |
| Negishi | Organozinc reagent | Aryl, Vinyl, Alkyl |
Construction of Benzenesulfonamide Conjugates and Hybrid Molecules
The this compound scaffold can be incorporated into larger molecular architectures to create conjugates and hybrid molecules with potentially enhanced or novel biological activities. This approach, often termed molecular hybridization, involves covalently linking the benzenesulfonamide moiety to another pharmacophore or a biologically active molecule.
The functional handles introduced through the methods described in section 4.2 are instrumental in the construction of these conjugates. For example, an amino group introduced via Buchwald-Hartwig amination can be acylated with a carboxylic acid-containing drug or bioactive molecule to form an amide linkage. Similarly, an alkyne introduced via Sonogashira coupling can undergo a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to link with an azide-modified molecule.
The rationale behind creating such hybrids is to combine the therapeutic advantages of two different molecular entities, potentially leading to synergistic effects, improved selectivity, or a broader spectrum of activity. For instance, conjugating the benzenesulfonamide to a known anticancer agent could result in a dual-action therapeutic that targets multiple pathways involved in cancer progression.
Examples of moieties that could be conjugated to the 2-functionalized N,N-diethylbenzenesulfonamide scaffold include:
Heterocyclic compounds: Many heterocyclic rings, such as thiazole, triazole, and piperazine, are known pharmacophores.
Amino acids and peptides: These can be incorporated to improve cell permeability or to target specific protein-protein interactions.
Natural products: Linking to a natural product scaffold can leverage its inherent biological activity and favorable pharmacokinetic properties.
Fluorescent dyes or biotin: These can be conjugated to create molecular probes for biological studies.
Structure-Activity Relationship (SAR) Studies in Related Benzenesulfonamide Derivatives
While specific SAR studies on this compound derivatives are not extensively documented in the public domain, valuable insights can be gleaned from the vast body of research on other substituted benzenesulfonamides. These studies provide a framework for understanding how different structural modifications can influence biological activity.
A common theme in the SAR of benzenesulfonamides is the critical role of the sulfonamide group as a zinc-binding group in various metalloenzymes, such as carbonic anhydrases. The orientation and electronic properties of this group are often crucial for inhibitory activity.
Key SAR observations from related benzenesulfonamide series that can guide the design of this compound derivatives include:
Substitution on the Aromatic Ring: The nature, position, and size of substituents on the benzene (B151609) ring can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the pKa of the sulfonamide nitrogen, which can be important for binding. Steric bulk can influence the orientation of the molecule within a binding site.
N-Alkylation of the Sulfonamide: As discussed in section 4.1, modifications at the sulfonamide nitrogen can have a profound effect on activity. In many cases, primary sulfonamides (unsubstituted on the nitrogen) are essential for activity, as the NH2 group can participate in key hydrogen bonding interactions. However, in other contexts, N-alkylation can enhance lipophilicity and cell permeability.
The "Tail" Approach: In many benzenesulfonamide inhibitors, a "tail" portion is appended to the aromatic ring, often through a linker. The chemical nature and length of this tail are critical for achieving high affinity and selectivity, as it can interact with regions of the target protein outside of the primary binding site. The functionalization strategies discussed in section 4.2 are directly applicable to the construction of diverse tails on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) models have also been developed for various series of benzenesulfonamide derivatives. nanobioletters.com These models use computational methods to correlate physicochemical properties and molecular descriptors with biological activity, providing a predictive tool for the design of new analogs with improved potency.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction mechanisms at the molecular level. While specific DFT studies on the reaction mechanisms of 2-bromo-N,N-diethylbenzenesulfonamide are not extensively documented in publicly available literature, the methodologies applied to analogous systems provide a clear framework for how such investigations would proceed. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.
For instance, in reactions involving the sulfonamide moiety or the bromine-substituted aromatic ring, quantum chemical calculations could be employed to:
Model Reaction Pathways: Determine the step-by-step process of nucleophilic substitution at the sulfonyl group or the aromatic ring.
Calculate Activation Energies: Quantify the energy required to overcome the transition state barrier, thus predicting reaction rates.
Analyze Electronic Effects: Understand how the electron-withdrawing nature of the sulfonyl group and the bromine atom influence the reactivity of the benzene (B151609) ring.
A hypothetical study on the hydrolysis of this compound could, for example, compare different possible mechanisms, such as an addition-elimination pathway or a concerted process. The calculated Gibbs free energies for each step would reveal the most energetically favorable route. Such computational studies on reaction mechanisms provide a foundational understanding of the chemical behavior of the molecule.
Molecular Modeling and Docking Studies for Structure-Reactivity Correlations
Molecular modeling and docking are essential computational techniques for exploring the interactions between a small molecule, like this compound, and a biological macromolecule, typically a protein. These methods are particularly prevalent in drug discovery and design, where benzenesulfonamide (B165840) derivatives are known to be inhibitors of various enzymes, such as carbonic anhydrases. nih.govtandfonline.comnih.gov
Molecular docking simulations would place the this compound molecule into the active site of a target protein to predict its binding orientation and affinity. The results of such studies are often expressed as a docking score, which estimates the binding energy. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues can be identified. For example, the sulfonamide group is a well-established zinc-binding group in many carbonic anhydrase inhibitors. tandfonline.com
A typical molecular docking study of this compound with a target enzyme, for instance, human carbonic anhydrase II, would involve the following steps:
Preparation of the protein crystal structure.
Generation of a 3D conformer of the this compound molecule.
Execution of the docking algorithm to predict binding modes.
Analysis of the resulting poses and their interactions with the active site residues.
The insights gained from these simulations can establish clear structure-reactivity correlations, explaining how the specific structural features of this compound, such as the bromo-substituent and the diethylamino group, contribute to its binding affinity and selectivity for a particular target.
Below is an interactive table illustrating the kind of data that would be generated from a molecular docking study of this compound and its analogs against a hypothetical protein target.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | His94, His96, Thr199 |
| N,N-diethylbenzenesulfonamide | -7.9 | His94, His96, Thr199 |
| 2-chloro-N,N-diethylbenzenesulfonamide | -8.2 | His94, His96, Thr199 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Predictive Modeling for Chemical Transformations
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, utilizes statistical methods to build models that correlate chemical structure with physical, chemical, or biological activity. These models can then be used to predict the properties and behavior of new or untested compounds. For this compound, QSAR models could be developed to predict its chemical transformations or biological activities based on a dataset of related benzenesulfonamide derivatives.
A QSAR study involves calculating a set of molecular descriptors for a series of compounds and then using statistical techniques, such as multiple linear regression or machine learning algorithms, to find a mathematical relationship between these descriptors and the observed activity. Molecular descriptors can encode various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Related to the 3D shape of the molecule.
Electronic descriptors: Describing the electronic properties, such as charge distribution and dipole moment.
For example, a QSAR model could be built to predict the inhibitory activity of a series of substituted benzenesulfonamides against a particular enzyme. nih.gov The resulting model could then be used to predict the activity of this compound. Such predictive models are valuable for prioritizing synthetic efforts and designing new compounds with desired properties.
The following interactive table provides an example of the types of molecular descriptors that would be used in a predictive modeling study of this compound.
| Compound Name | Molecular Weight | LogP | Polar Surface Area (Ų) |
| This compound | 292.19 | 2.94 | 42.53 |
| N,N-diethylbenzenesulfonamide | 213.30 | 2.15 | 42.53 |
Note: The data in this table is based on calculated properties and serves as an example.
Advanced Analytical Characterization of 2 Bromo N,n Diethylbenzenesulfonamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-bromo-N,N-diethylbenzenesulfonamide, both ¹H and ¹³C NMR are crucial for confirming its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and the diethylamino protons. The four protons on the brominated benzene (B151609) ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the ortho-bromo substitution, these protons will form a complex multiplet pattern. The ethyl groups will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons, resulting from coupling with the adjacent methyl (-CH₃) protons, and a triplet for the methyl protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (δ 120-140 ppm), with the carbon atom directly bonded to the bromine atom showing a characteristic shift. The methylene and methyl carbons of the diethylamino group will appear in the upfield region of the spectrum.
Predicted NMR Data for this compound:
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic CH | 7.20 - 7.80 (m, 4H) | 125.0 - 138.0 |
| -CH₂- (quartet) | ~3.30 (q, 4H) | ~42.0 |
| -CH₃ (triplet) | ~1.20 (t, 6H) | ~14.0 |
| C-Br | - | ~120.0 |
| C-SO₂ | - | ~139.0 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Mass Spectrometry (MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Mass Spectrometry (MS): For this compound (C₁₀H₁₄BrNO₂S), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks of almost equal intensity at m/z values corresponding to the molecular weights with each isotope.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Notes |
| [M]⁺ | 291/293 | Molecular ion peak showing the characteristic 1:1 isotopic pattern of bromine. |
| [M-C₂H₅]⁺ | 262/264 | Loss of an ethyl group. |
| [M-SO₂]⁺ | 227/229 | Loss of sulfur dioxide. |
| [C₆H₄Br]⁺ | 155/157 | Bromophenyl fragment. |
| [N(C₂H₅)₂]⁺ | 72 | Diethylamino fragment. |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS. It is invaluable for analyzing complex mixtures and confirming the identity of individual components. For derivatives of this compound, HPLC-MS can be used to separate the products of a reaction mixture and obtain their individual mass spectra for identification.
Chromatographic Techniques for Purity Assessment (HPLC, GC)
Chromatographic methods are essential for determining the purity of chemical compounds by separating them from impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of a modifier like formic acid to improve peak shape. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC can also be used for purity assessment if the compound is sufficiently volatile and thermally stable. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. The instrument parameters, such as injector temperature, oven temperature program, and detector type (e.g., Flame Ionization Detector - FID), would need to be optimized for the specific compound.
Typical Chromatographic Conditions:
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Expected Retention Time |
| HPLC | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water gradient | UV at 254 nm | Dependent on exact conditions |
| GC | DB-5, 30 m x 0.25 mm, 0.25 µm | Helium | FID | Dependent on temperature program |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide group, the aromatic ring, and the alkyl groups.
The key vibrational frequencies are associated with the S=O stretching of the sulfonamide group, which typically appear as two strong bands. The C-S, C-N, and C-H bonds of the aromatic and alkyl parts of the molecule will also give rise to characteristic absorptions.
Predicted Infrared (IR) Absorption Bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch | 2980 - 2850 | Medium-Strong |
| S=O asymmetric stretch | ~1350 | Strong |
| S=O symmetric stretch | ~1160 | Strong |
| C-N stretch | ~1100 | Medium |
| C-Br stretch | ~650 | Medium |
Applications and Future Directions in Chemical Synthesis and Materials Science
Role as a Precursor in the Synthesis of Diverse Organic Compounds
The presence of a bromine atom on the benzene (B151609) ring of 2-bromo-N,N-diethylbenzenesulfonamide makes it an excellent precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental tools in modern organic synthesis.
In a typical Suzuki-Miyaura reaction, the bromo-substituted compound can be coupled with a wide range of organoboron reagents to introduce new aryl, heteroaryl, or alkyl groups at the 2-position of the benzenesulfonamide (B165840) core. This allows for the systematic modification of the molecule's structure and properties, leading to the synthesis of diverse compound libraries for various applications.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Arylboronic Acids
| Entry | Arylboronic Acid | Product |
| 1 | Phenylboronic acid | 2-phenyl-N,N-diethylbenzenesulfonamide |
| 2 | 4-Methoxyphenylboronic acid | N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide |
| 3 | 3-Pyridinylboronic acid | N,N-diethyl-2-(pyridin-3-yl)benzenesulfonamide |
This table represents hypothetical examples of common Suzuki-Miyaura reactions to illustrate the synthetic utility of the bromo-substituent.
Beyond Suzuki-Miyaura reactions, the bromo group can also participate in other important transformations such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions, further expanding the repertoire of accessible molecular architectures. These reactions enable the introduction of nitrogen-based functional groups, alkynyl moieties, and vinyl groups, respectively, paving the way for the synthesis of complex heterocyclic systems and other valuable organic molecules.
Utility as a Scaffold for Rational Molecular Design
The ability to functionalize the 2-position of the benzene ring via the bromo substituent provides a powerful tool for structure-activity relationship (SAR) studies. By systematically introducing different substituents at this position, medicinal chemists can probe the binding pocket of a target protein and optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.
Table 2: Potential Modifications of the this compound Scaffold and Their Intended Effects in Drug Design
| Modification | Intended Effect |
| Introduction of a lipophilic group | Increased cell membrane permeability |
| Addition of a hydrogen bond donor/acceptor | Enhanced binding affinity to the target protein |
| Incorporation of a rigid cyclic system | Constraining the conformation to improve selectivity |
| Attachment of a polar functional group | Improved aqueous solubility |
Emerging Applications in Industrial and Agrochemical Chemistry
While the primary focus of research on benzenesulfonamide derivatives has been in the pharmaceutical sector, there is growing interest in their application in industrial and agrochemical chemistry. The structural motifs accessible from this compound can be relevant for the development of new functional materials, such as dyes, polymers, and electronic materials. The ability to tune the electronic properties of the aromatic ring through substitution at the 2-position is particularly relevant in this context.
In the field of agrochemicals, substituted benzenesulfonamides have been investigated for their herbicidal and pesticidal activities. The specific substitution pattern of this compound offers a starting point for the synthesis of novel crop protection agents. The bromo-substituent can be a key feature for biological activity or can serve as a handle for further chemical elaboration to optimize efficacy and selectivity. While specific large-scale industrial or agrochemical applications of this compound are not yet widely documented in publicly available literature, the general utility of this class of compounds suggests significant potential for future developments in these areas.
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-N,N-diethylbenzenesulfonamide?
The compound is typically synthesized via bromination of the parent sulfonamide structure. For example, analogous brominated sulfonamides are prepared by reacting precursors like 4-acetyl-N,N-diethylbenzenesulfonamide with brominating agents under controlled conditions (e.g., temperature, solvent). Key steps include maintaining anhydrous environments (e.g., dry dioxane) and using catalysts or directing groups to enhance regioselectivity . Characterization involves elemental analysis, IR (e.g., C=O at ~1646 cm⁻¹), and NMR (e.g., δ 2.90–3.13 ppm for N(CH₃)₂ groups) .
Q. How can spectroscopic methods confirm the structure of this compound?
- IR Spectroscopy : Identify functional groups (e.g., SO₂ symmetric/asymmetric stretching at ~1150–1320 cm⁻¹, C-Br stretching at ~550–650 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substituent positions. For example, diethyl groups appear as quartets (δ ~1.1–1.3 ppm for CH₃ and δ ~3.3–3.5 ppm for CH₂), while aromatic protons show splitting patterns dependent on bromine’s ortho/meta/para placement .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 306–379 for related sulfonamides) and fragmentation patterns validate the backbone .
Q. What are the common nucleophilic reactions involving this compound?
The bromine atom is reactive toward nitrogen nucleophiles (e.g., hydrazine, amines) and active methylene reagents. For instance, enaminone derivatives of similar sulfonamides undergo cyclization with hydrazine hydrate to form pyrazole rings, followed by acetylation to stabilize intermediates . Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) can replace bromine with amines, enabling diversification .
Advanced Research Questions
Q. How does crystallographic analysis resolve structural ambiguities in brominated sulfonamides?
Single-crystal X-ray diffraction provides precise bond lengths/angles and packing interactions. For example, in N-(2-bromophenyl) derivatives, intramolecular hydrogen bonds (e.g., N-H···O=S) and π-π stacking between aromatic rings stabilize the crystal lattice. Displacement parameters reveal thermal motion, aiding in distinguishing isomeric forms .
Q. What contradictions exist in reported synthetic yields, and how can they be addressed?
Discrepancies arise from varying reaction conditions (e.g., catalyst loading, solvent polarity). For instance, palladium-catalyzed couplings with 0.1 mol% Pd yield 51–75% products, but steric hindrance from ortho-substituents reduces efficiency . Methodological improvements include optimizing ligand systems (e.g., XPhos) or using microwave-assisted synthesis to enhance reproducibility .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The bromine atom acts as a leaving group in palladium-catalyzed reactions. Oxidative addition of Pd⁰ to the C-Br bond forms a Pd(II) intermediate, followed by transmetalation with nucleophiles (e.g., amines). Reductive elimination releases the coupled product. Steric effects from the diethyl groups may slow transmetalation, requiring bulky ligands to accelerate the process .
Q. How do environmental factors (pH, temperature) influence the stability of this compound?
The sulfonamide group is sensitive to acidic/basic conditions, undergoing hydrolysis to sulfonic acids. Thermal gravimetric analysis (TGA) of related compounds shows decomposition above 200°C. Storage recommendations include inert atmospheres and low temperatures (−20°C) to prevent bromine displacement or oxidation .
Application-Oriented Questions
Q. What biomedical applications are explored for brominated sulfonamide derivatives?
Analogous compounds exhibit inhibitory activity against enzymes (e.g., carbonic anhydrase) and are investigated as anticancer agents. For example, pyrazole-sulfonamide hybrids show cytotoxicity via apoptosis induction, validated by MTT assays and flow cytometry .
Q. How can this compound serve as a precursor in materials science?
Its bromine moiety enables functionalization for metal-organic frameworks (MOFs) or polymers. For instance, Suzuki-Miyaura coupling with boronic acids creates conjugated systems for optoelectronic materials .
Methodological Recommendations
- Contradiction Analysis : Compare IR/NMR data across studies to identify impurities or isomerization .
- Synthetic Optimization : Use design of experiments (DoE) to screen catalysts, solvents, and temperatures .
- Stability Testing : Employ accelerated degradation studies (e.g., 40°C/75% RH) to assess shelf life .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
